2-oxo-4-phenyl-2H-chromen-7-yl acetate chemical structure properties
2-oxo-4-phenyl-2H-chromen-7-yl acetate chemical structure properties
Technical Whitepaper: 2-oxo-4-phenyl-2H-chromen-7-yl Acetate
Subtitle: Molecular Architecture, Synthesis, and Fluorogenic Applications in Enzymatic Assays
Abstract
2-oxo-4-phenyl-2H-chromen-7-yl acetate (commonly 7-acetoxy-4-phenylcoumarin) represents a specialized class of "pro-fluorophores" utilized in high-throughput screening (HTS) and mechanistic enzymology. Distinct from its ubiquitous analog 7-acetoxy-4-methylcoumarin (4-MUA), the incorporation of a phenyl group at the C4 position confers unique physicochemical properties, including enhanced lipophilicity and a bathochromic shift in the emission spectrum of its hydrolysis product. This guide provides a comprehensive technical analysis of the molecule’s structure, synthetic pathways, and its role as a "dark-to-bright" switch for monitoring esterase activity.
Part 1: Molecular Architecture & Physicochemical Profile
The molecule is an ester derivative of the fluorophore 7-hydroxy-4-phenylcoumarin (4-phenylumbelliferone). Its utility is derived from the quenching effect of the acetate group on the coumarin core's fluorescence.
Structural Identity
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IUPAC Name: (2-oxo-4-phenyl-2H-chromen-7-yl) acetate[1]
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Common Name: 7-Acetoxy-4-phenylcoumarin
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Parent Fluorophore CAS: 2555-30-8 (7-hydroxy-4-phenylcoumarin)
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Molecular Formula: C₁₇H₁₂O₄[2]
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Molecular Weight: 280.28 g/mol
Comparative Properties Table
The following table contrasts the "Dark" substrate with the "Bright" product, highlighting the physicochemical switch that occurs during experimentation.
| Property | Substrate (Acetate Ester) | Product (Phenol/Anion) |
| State | Non-fluorescent (Quenched) | Highly Fluorescent |
| Solubility | Low (Water); High (DMSO, DMF) | Moderate (pH > 7.4) |
| Lipophilicity (LogP) | ~3.3 (Predicted) | ~2.5 (Ionized form is lower) |
| Excitation Max | N/A (Weak/Blue-shifted) | ~355 nm |
| Emission Max | N/A | ~455 nm (Blue-Green) |
| Role | Enzyme Substrate | Signal Reporter |
Expert Insight: The C4-phenyl group introduces significant steric bulk compared to the methyl group in 4-MUA. This makes 7-acetoxy-4-phenylcoumarin a critical probe for characterizing enzymes with larger hydrophobic binding pockets or for distinguishing between esterase isoforms based on steric tolerance.
Part 2: Synthetic Pathways
The synthesis of 2-oxo-4-phenyl-2H-chromen-7-yl acetate is a two-stage process. The core coumarin scaffold is constructed via the Pechmann Condensation , followed by esterification.[3]
Synthesis Workflow (DOT Visualization)
Figure 1: Two-step synthetic pathway involving acid-catalyzed cyclization followed by acetylation.
Detailed Synthetic Protocol
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Coumarin Ring Formation (Pechmann Condensation):
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Reactants: Equimolar amounts of Resorcinol and Ethyl Benzoylacetate.[4]
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Catalyst: Concentrated Sulfuric Acid (H₂SO₄) or solid acid catalysts (e.g., Amberlyst-15) for green chemistry approaches.
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Conditions: Heat to 100°C (solvent-free or in ethanol).
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Mechanism: Transesterification followed by intramolecular electrophilic aromatic substitution and dehydration.
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Product: 7-hydroxy-4-phenylcoumarin (Precipitates upon addition of crushed ice).
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Acetylation (Quenching Step):
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Reactants: 7-hydroxy-4-phenylcoumarin + Acetic Anhydride (excess).
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Catalyst: Pyridine (acts as solvent and base).
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Workup: Pour into ice water; the acetate ester precipitates as a white solid.[5] Recrystallize from ethanol.
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Part 3: Mechanism of Action (Fluorogenesis)
The molecule functions as a fluorogenic suicide substrate . The acetate moiety locks the phenolic oxygen, preventing the resonance delocalization required for strong fluorescence.
The "Switch" Mechanism
Enzymatic hydrolysis cleaves the ester bond. At physiological pH (7.4), the released phenol rapidly deprotonates to form the phenolate anion, which is the highly fluorescent species.
Figure 2: Enzymatic hydrolysis mechanism converting the non-fluorescent ester into the fluorescent phenolate.
Part 4: Experimental Protocols
Enzyme Kinetics Assay (Standardized)
This protocol is designed for a 96-well plate format to screen esterase activity (e.g., Acetylcholinesterase, Carboxylesterase).
Reagents:
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Assay Buffer: 50 mM Tris-HCl or HEPES, pH 7.4 (Avoid phosphate buffers if metal ions are critical cofactors).
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Stock Solution: 10 mM 7-acetoxy-4-phenylcoumarin in DMSO . (Store at -20°C, protected from light).
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Stop Solution (Optional): 0.1 M NaOH (raises pH to 10 to maximize fluorescence signal for endpoint assays).
Methodology:
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Preparation: Dilute the DMSO stock into the Assay Buffer to a working concentration (e.g., 100 µM). Note: Keep DMSO < 2% final volume to avoid enzyme denaturation.
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Blanking: Add 100 µL of substrate solution to "No Enzyme" control wells to monitor spontaneous hydrolysis.
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Reaction: Add 10 µL of enzyme sample to test wells.
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Initiation: Add 90 µL of substrate solution to test wells.
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Monitoring: Measure fluorescence immediately in kinetic mode.
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Excitation: 355 nm
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Emission: 460 nm
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Duration: 30–60 minutes at 37°C.
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Data Analysis:
Calculate the reaction rate (
Part 5: Therapeutic & Diagnostic Applications
High-Throughput Screening (HTS)
Because the 4-phenyl group increases lipophilicity, this substrate is particularly effective for:
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Lipase Assays: The hydrophobic nature allows better interaction with lipases that act at lipid-water interfaces compared to the more water-soluble 4-methyl analog.
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Cell-Based Assays: Enhanced membrane permeability allows the substrate to enter cells for intracellular esterase viability staining.
Drug Discovery (Interference)
Researchers must be aware of Fluorescence Indicator Displacement (FID) . Some drug candidates may bind to the enzyme's active site or the coumarin product itself, causing static quenching.
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Validation Step: Always test if the screening compounds quench the fluorescence of the product (7-hydroxy-4-phenylcoumarin) alone to rule out false positives.
References
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Pechmann Condens
- Source: Wikipedia / Organic Chemistry Portal
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Link:[Link]
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7-Hydroxy-4-phenylcoumarin (Parent Fluorophore) Properties
- Source: PubChem (CID 226508 / CAS 2555-30-8)
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Link:[Link]
- Fluorescence Quenching & FID Assays Source: BenchChem Application Notes (7-Hydroxy-4-phenylcoumarin in Fluorescence Quenching Assays)
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Coumarin Deriv
- Source: National Institutes of Health (PMC) - Biological Activities of Coumarins
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Link:[Link]
